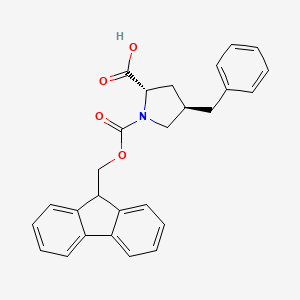
6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CNBTA) is a synthetic organic compound that has been studied for its potential applications in scientific research. CNBTA has been found to possess several unique properties that make it of interest to scientists, including its ability to act as a ligand in coordination chemistry and its potential to be used in the synthesis of a variety of organic compounds.
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structure, providing insights into its molecular conformation and interactions. Yıldırım et al. (2006) analyzed a similar benzothiazol compound, focusing on its crystalline structure and the planarity of its rings, which is crucial for understanding its chemical behavior and potential applications in material science or drug design (Yıldırım et al., 2006).
Catalytic Applications
In the field of catalysis, benzothiazol derivatives have been explored for their potential in hydroxylation reactions. A study by Sankaralingam and Palaniandavar (2014) demonstrated the efficacy of similar compounds in catalyzing the selective hydroxylation of alkanes, highlighting their potential in synthetic chemistry and industrial applications (Sankaralingam & Palaniandavar, 2014).
Biological Imaging Applications
Compounds with benzothiazol structure have also been used in the development of biological imaging tools. Nolan et al. (2006) synthesized fluorescein-based dyes with benzothiazol derivatives for Zn(II) sensing, which can be used in confocal microscopy for biological imaging, demonstrating the compound's utility in biomedical research (Nolan et al., 2006).
Antimicrobial Studies
Benzothiazol derivatives, including structures similar to 6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, have been investigated for their antimicrobial properties. Patel et al. (2007) synthesized pyridine derivatives and screened them for antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Patel et al., 2007).
Coordination Polymers
In the field of coordination chemistry, benzothiazol derivatives are used to construct coordination polymers. Zhang et al. (2013) explored the self-assembly of silver(I) salts with similar compounds, resulting in helical silver(I) coordination polymers with potential applications in materials science (Zhang et al., 2013).
properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUOIZHXILBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride](/img/structure/B1390771.png)









![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
